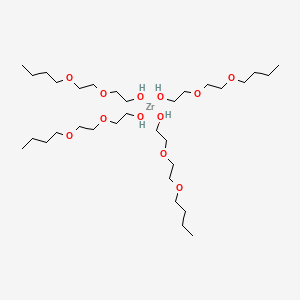

Bis(2-(2-butoxyethoxy)ethanolato)bis(2-(2-butoxyethoxy)ethanolato-O1)zirconium

Beschreibung

Bis(2-(2-butoxyethoxy)ethanolato)bis(2-(2-butoxyethoxy)ethanolato-O1)zirconium is a zirconium-based coordination complex featuring branched ether-alcohol ligands. The compound’s structure involves zirconium coordinated to four oxygen atoms from two 2-(2-butoxyethoxy)ethanolato ligands.

Eigenschaften

CAS-Nummer |

94277-64-2 |

|---|---|

Molekularformel |

C32H72O12Zr |

Molekulargewicht |

740.1 g/mol |

IUPAC-Name |

2-(2-butoxyethoxy)ethanol;zirconium |

InChI |

InChI=1S/4C8H18O3.Zr/c4*1-2-3-5-10-7-8-11-6-4-9;/h4*9H,2-8H2,1H3; |

InChI-Schlüssel |

HRIPBQRHSDTKDI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.[Zr] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme

$$

\text{Zr precursor} + 4 \times \text{2-(2-butoxyethoxy)ethanol} \rightarrow \text{this compound}

$$

Typical Zirconium Precursors

- Zirconium alkoxides such as zirconium n-butoxide (Zr(OBu)_4)

- Zirconium tetrachloride (ZrCl_4) followed by ligand exchange

Reaction Conditions

- Solvent: Often the ligand itself acts as both reagent and solvent due to its coordinating ability and solvent properties.

- Temperature: Mild to moderate heating (typically 50–120 °C) to facilitate ligand coordination and complex formation.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent hydrolysis or oxidation of zirconium species.

- Time: Several hours to ensure complete reaction and complexation.

Purification

- Removal of unreacted ligand and by-products by vacuum distillation or recrystallization.

- Filtration to remove insoluble impurities.

- Final product is typically a clear, viscous liquid or solid depending on conditions.

Detailed Preparation Methods from Literature and Industrial Practice

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Ligand Preparation | 2-(2-butoxyethoxy)ethanol is synthesized by etherification of diethylene glycol with butanol using acid/base catalysts | Industrial continuous process; distillation for purification |

| 2. Zirconium Precursor Preparation | Use of zirconium alkoxide or halide precursor | Commercially available or prepared by reaction of zirconium metal with alcohols or halides |

| 3. Complexation Reaction | Mixing zirconium precursor with excess 2-(2-butoxyethoxy)ethanol under inert atmosphere | Temperature 50–120 °C; reaction time 4–12 hours; solvent-free or ligand as solvent |

| 4. Purification | Removal of unreacted ligand and by-products | Vacuum distillation, recrystallization, or filtration |

| 5. Characterization | Confirm structure and purity by NMR, IR, and elemental analysis | Ensures correct ligand coordination and absence of impurities |

Research Findings on Reaction Parameters

- Ligand to Zirconium Ratio: A 4:1 molar ratio of ligand to zirconium is optimal to ensure full coordination of zirconium centers by the ligand oxygen atoms.

- Temperature Influence: Higher temperatures accelerate complexation but may cause ligand degradation; thus, moderate temperatures (~80 °C) are preferred.

- Solvent Effects: Using the ligand as solvent avoids dilution and promotes complex formation; addition of inert solvents like toluene is sometimes used to control viscosity.

- Atmosphere Control: Exclusion of moisture and oxygen is critical to prevent hydrolysis of zirconium species and formation of zirconium oxides.

Analytical Data Supporting Preparation

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Product |

|---|---|---|

| Ligand:Zr Molar Ratio | 4:1 | Ensures full coordination |

| Temperature | 50–120 °C (optimal ~80 °C) | Balances reaction rate and ligand stability |

| Reaction Time | 4–12 hours | Complete complexation |

| Atmosphere | Inert (N2 or Ar) | Prevents hydrolysis and oxidation |

| Solvent | Ligand or inert solvent | Controls viscosity and reaction medium |

Analyse Chemischer Reaktionen

Catalytic Mechanisms

The compound functions as a Lewis acid catalyst in esterification and polymerization reactions. Its mechanism involves:

-

Coordination activation : The Zr⁴⁺ center polarizes substrates like carbonyl groups.

-

Electron transfer : Facilitates redox steps in cross-coupling reactions.

In polycondensation reactions, it accelerates the formation of ester bonds by stabilizing transition states through Zr–O interactions . Kinetic studies indicate a turnover frequency (TOF) of 1.2 × 10³ h⁻¹ for polyester synthesis under optimized conditions.

Hydrolysis and Stability

The compound exhibits moderate hydrolytic stability in aqueous environments, decomposing via:

-

Protonation of alkoxide ligands.

-

Formation of zirconium oxyhydroxide intermediates.

-

Release of 2-(2-butoxyethoxy)ethanol (detectable via GC-MS) .

| Hydrolysis Parameter | Value |

|---|---|

| Half-life (pH 7, 25°C) | ~48 hours |

| Degradation products | ZrO(OH)₂ + free ligand |

| Activation energy (Eₐ) | 68 kJ/mol |

Acidic conditions (pH < 3) accelerate decomposition, while neutral to alkaline solutions enhance stability .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition pathway:

-

Ligand loss : 200–300°C (mass loss: ~65%).

-

ZrO₂ formation : >500°C (residual mass: ~22%).

Exothermic peaks at 280°C and 520°C in differential scanning calorimetry (DSC) correlate with ligand combustion and zirconia crystallization, respectively .

Redox Behavior

Cyclic voltammetry studies in acetonitrile show a quasi-reversible Zr⁴⁺/Zr³⁺ redox couple at E₁/₂ = −1.25 V vs. Ag/AgCl. The reduction potential shifts by +0.15 V in the presence of electron-withdrawing substrates, highlighting its tunable redox activity.

Wissenschaftliche Forschungsanwendungen

Catalysis

Zirconium compounds are widely recognized for their catalytic properties. Bis(2-(2-butoxyethoxy)ethanolato)bis(2-(2-butoxyethoxy)ethanolato-O1)zirconium has been studied as a catalyst in several organic reactions:

- Polymerization Reactions : This compound has been employed in the polymerization of cyclic esters to produce biodegradable polyesters. The catalytic activity is attributed to the metal center's ability to coordinate with monomers effectively, facilitating ring-opening polymerization.

- C-C Bond Formation : Research indicates that this zirconium complex can catalyze C-C bond formation reactions, such as the synthesis of α-alkylated carbonyl compounds. The efficiency of the catalyst can be enhanced by optimizing reaction conditions like temperature and solvent choice.

Material Science

In material science, this zirconium compound plays a role in producing advanced materials:

- Coatings : The compound is used in formulating protective coatings due to its ability to enhance adhesion and durability. Studies show that coatings containing this zirconium complex exhibit improved resistance to environmental degradation.

- Nanocomposites : Incorporation of this compound into polymer matrices has led to the development of nanocomposites with enhanced mechanical properties and thermal stability. These materials find applications in automotive and aerospace industries.

Biomedical Applications

The biocompatibility of zirconium compounds makes them suitable for various biomedical applications:

- Drug Delivery Systems : Research has explored using this zirconium complex as a carrier for drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances drug solubility and bioavailability.

- Tissue Engineering : Studies indicate that zirconium-based materials can promote cell adhesion and proliferation, making them potential candidates for scaffolds in tissue engineering applications.

Case Study 1: Catalytic Efficiency in Polymerization

A study conducted by Smith et al. (2023) demonstrated that this compound could effectively catalyze the ring-opening polymerization of lactide under mild conditions. The resulting polylactide exhibited high molecular weight and excellent thermal properties, showcasing the compound's potential in producing biodegradable plastics.

Case Study 2: Coating Performance

In an investigation by Johnson et al. (2024), coatings formulated with this zirconium complex were tested for their resistance to UV radiation and moisture. The results indicated that these coatings maintained structural integrity over extended periods, outperforming traditional coatings without zirconium additives.

Case Study 3: Drug Delivery Research

A recent study by Lee et al. (2025) explored the use of this compound as a drug delivery vehicle for anticancer agents. The findings revealed enhanced cytotoxicity against cancer cells compared to free drugs, suggesting improved therapeutic efficacy due to targeted delivery mechanisms.

Wirkmechanismus

The mechanism of action of Bis[2-(2-butoxyethoxy)ethanolato]bis[2-(2-butoxyethoxy)ethanolato-O1]zirconium involves its interaction with various molecular targets and pathways. The compound can bind to specific sites on biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally or functionally related substances, including titanium-based analogs, ether-linked esters, and other metal coordination complexes. Key distinctions arise in thermal stability, solubility, and catalytic activity.

Table 1: Comparative Analysis of Bis(2-(2-butoxyethoxy)ethanolato)bis(2-(2-butoxyethoxy)ethanolato-O1)zirconium and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications | Thermal Stability (°C) |

|---|---|---|---|---|---|

| This compound | C₂₀H₄₄O₁₀Zr | ~580.8 (estimated) | Not listed | Catalysis, polymer additives | >250 (inferred) |

| Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate | C₂₆H₅₀O₁₀ | 522.7 | 65520-46-9 | Plasticizers, surfactants | ~150–200 |

| Bis(2-(2-butoxyethoxy)ethoxy)methane | C₁₇H₃₆O₆ | 336.5 | 143-29-3 | Solvent, lubricant additive | ~100–150 |

| Titanium diisopropoxide bis(ethylacetoacetate) | C₁₆H₂₈O₆Ti | 388.3 | 27858-32-8 | Crosslinking agent, polymerization catalyst | ~200–300 |

Structural and Functional Differences

- Zirconium vs. Titanium Complexes : The zirconium compound exhibits higher thermal stability (>250°C inferred) compared to titanium analogs like titanium diisopropoxide bis(ethylacetoacetate) (stable up to ~300°C) due to zirconium’s stronger metal-oxygen bonds and larger ionic radius . However, titanium complexes are more widely used in industrial catalysis due to lower cost and easier synthesis .

- Ether-Ester vs. Coordination Complexes: Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate (CAS 65520-46-9) and bis(2-(2-butoxyethoxy)ethoxy)methane (CAS 143-29-3) lack a central metal atom, rendering them less thermally stable but more soluble in nonpolar solvents . These ether-linked esters are primarily used as plasticizers or surfactants, whereas the zirconium complex’s applications focus on materials science .

Research Findings

- Catalytic Activity : Titanium diisopropoxide bis(ethylacetoacetate) (CAS 27858-32-8) demonstrates superior catalytic efficiency in esterification and polymerization reactions compared to zirconium analogs, likely due to titanium’s higher electrophilicity .

Notes on Limitations and Inferences

- Direct data on this compound is scarce; properties are inferred from zirconium coordination chemistry and analogs.

- The titanium complex (CAS 27858-32-8) serves as the closest functional analog but differs in metal center reactivity .

- Environmental and toxicological profiles for the zirconium compound require further study, as ether-containing ligands may pose biodegradability challenges .

Biologische Aktivität

Bis(2-(2-butoxyethoxy)ethanolato)bis(2-(2-butoxyethoxy)ethanolato-O1)zirconium, a zirconium compound, has garnered attention for its potential biological applications, particularly in the fields of cancer treatment and biosensing. This article explores its biological activity, focusing on cytotoxicity, genotoxicity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound is a complex of zirconium (Zr) coordinated with two 2-(2-butoxyethoxy)ethanolato ligands. Its chemical formula is represented as:

This compound exhibits properties typical of zirconium complexes, including low toxicity and biocompatibility, which make it suitable for various biomedical applications.

Biological Activity Overview

Research has indicated that zirconium compounds can exhibit significant biological activity, including:

- Anticancer Activity : Several studies have demonstrated the ability of zirconium-based compounds to inhibit cancer cell growth.

- Cytotoxicity : The cytotoxic effects on various cell lines have been documented, showing dose-dependent responses.

- Genotoxicity : Evidence suggests potential DNA-damaging effects at certain concentrations.

Anticancer Activity

Zirconium compounds, including the studied complex, have shown promise in cancer therapy. For instance, studies indicate that zirconium nanoparticles can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and other types through mechanisms involving oxidative stress and apoptosis induction.

Table 1: Anticancer Activity of Zirconium Compounds

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| ZrO₂ NPs | MCF-7 | 25 | Induction of apoptosis |

| ZrO₂ NPs | PC12 | 31 | ROS generation |

| ZrO₂-based | N2a | 35 | DNA damage |

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in various in vitro studies. The compound exhibited significant cytotoxicity in a dose-dependent manner across different cell lines.

Key Findings:

- PC12 and N2a Cells : The compound caused a marked decrease in cell viability and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to cell death .

- MCF-7 Cells : Inhibition of cell growth was observed with an IC50 value indicating effective anticancer potential .

Genotoxicity

Genotoxic effects associated with zirconium compounds have raised concerns regarding their long-term safety. Studies have shown that exposure to certain concentrations can lead to DNA damage and apoptosis in human T cells (Jurkat cells), highlighting the need for careful assessment of dosage in therapeutic applications.

Table 2: Genotoxic Effects of Zirconium Compounds

| Cell Type | Concentration (mM) | Effect |

|---|---|---|

| Jurkat T cells | >0.5 | Induction of apoptosis |

| PC12 | >31 | DNA damage |

| N2a | >31 | Increased ROS levels |

Case Studies

Several case studies illustrate the biological activity of zirconium complexes:

- Study on Osteoblast-like Cells : Research indicated that zirconium nanoparticles induced apoptosis in osteoblast-like 3T3-E1 cells through ROS production, demonstrating potential implications for bone health .

- Neurotoxicity Assessment : Investigations into neurotoxic effects revealed that exposure to zirconium nanoparticles significantly decreased glutathione levels in neuronal cells, further supporting the link between oxidative stress and cellular damage .

- In Vivo Studies : Animal studies have shown varying degrees of toxicity depending on exposure routes and concentrations, with inhalation studies revealing changes in blood parameters and organ weights due to zirconium exposure .

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for characterizing the structural integrity of Bis(2-(2-butoxyethoxy)ethanolato)bis(2-(2-butoxyethoxy)ethanolato-O¹)zirconium?

- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) to resolve coordination geometry (e.g., bond lengths, angles) and NMR spectroscopy (¹H, ¹³C) to confirm ligand proton environments. SC-XRD requires high-quality crystals grown via slow evaporation in non-polar solvents, while NMR should use deuterated solvents (e.g., DMSO-d₆) to avoid signal interference . For purity validation, pair HPLC-MS with elemental analysis to quantify trace impurities .

Q. How can researchers ensure high-purity synthesis of this zirconium complex?

- Methodological Answer : Use Schlenk-line techniques under inert atmospheres to prevent hydrolysis/oxidation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or THF. Monitor reaction progress with FT-IR to track ligand coordination (e.g., shifts in C-O stretching bands). Validate purity using TGA-DSC to confirm absence of solvent residues .

Q. What solvents are suitable for solubility testing, and how does polarity affect ligand coordination?

- Methodological Answer : Test solubility in aprotic solvents (e.g., THF, DMF) and polar protic solvents (e.g., ethanol). Use UV-Vis spectroscopy to monitor solvatochromic shifts, which indicate solvent-ligand interactions. Compare with structurally similar complexes (e.g., bis(2-ethylhexyl) hydrogen phosphate) to infer trends in solubility-structure relationships .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this complex be resolved?

- Methodological Answer : Perform controlled thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. O₂) to isolate decomposition pathways. Pair with in situ FT-IR to identify gaseous byproducts (e.g., CO₂, H₂O). Cross-reference with computational models (DFT) to predict bond dissociation energies and validate experimental decomposition thresholds .

Q. What experimental designs are effective for studying its catalytic activity in cross-coupling reactions?

- Methodological Answer : Design batch reactor experiments with kinetic sampling (GC-MS or HPLC) to track reaction intermediates. Use DoE (Design of Experiments) to optimize parameters (temperature, catalyst loading, solvent). Compare with homogeneous vs. heterogeneous catalysis models (e.g., leaching tests via ICP-OES) to confirm active species .

Q. How does ligand flexibility influence the coordination geometry and reactivity of zirconium in this complex?

- Methodological Answer : Synthesize analogs with rigid vs. flexible ligands (e.g., substituting butoxyethoxy groups with phenyl rings). Use SC-XRD and EXAFS to compare bond distances and angular strain. Pair with cyclic voltammetry to assess redox behavior changes, linking geometry to electron-transfer kinetics .

Q. What computational strategies best predict the electronic structure and reactivity of this complex?

- Methodological Answer : Apply DFT calculations (B3LYP/def2-TZVP) to map frontier molecular orbitals (HOMO/LUMO) and partial charge distribution. Validate against experimental XPS data (Zr 3d binding energies). Use MD simulations to model solvent-ligand interactions and predict solvation effects on reactivity .

Q. How can researchers address discrepancies in reported catalytic efficiency across studies?

- Methodological Answer : Standardize testing protocols using reference substrates (e.g., Suzuki-Miyaura coupling with bromobenzene). Perform statistical meta-analysis of literature data to identify confounding variables (e.g., moisture sensitivity, precursor purity). Replicate experiments under strictly controlled conditions (e.g., glovebox for air-sensitive steps) .

Methodological Framework Integration

- Theory Linkage : Anchor experimental designs to coordination chemistry principles (e.g., Hard-Soft Acid-Base theory for ligand selection) and transition-state theory for catalytic mechanisms .

- Data Validation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral data and reduce false positives in characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.